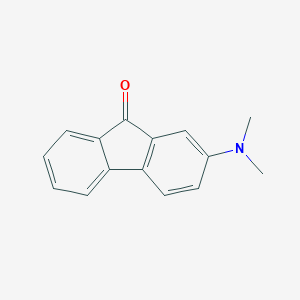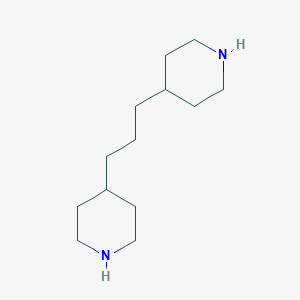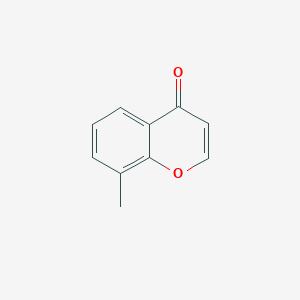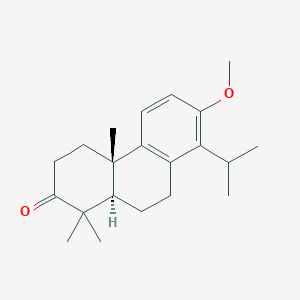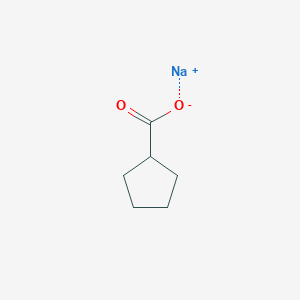
2-Phenyl-1-(pyrrolidin-1-yl)ethanethione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-1-(pyrrolidin-1-yl)ethanethione, also known as PEP, is a chemical compound that is widely used in scientific research for its unique properties. PEP is a thione derivative of phenylpyrrolidine, which is structurally similar to other thione compounds such as thiazolidinediones and rhodanines.
Mecanismo De Acción
2-Phenyl-1-(pyrrolidin-1-yl)ethanethione activates PPARγ by binding to its ligand-binding domain, leading to the activation of downstream signaling pathways involved in glucose and lipid metabolism. 2-Phenyl-1-(pyrrolidin-1-yl)ethanethione has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor involved in inflammation and immune response. This dual mechanism of action makes 2-Phenyl-1-(pyrrolidin-1-yl)ethanethione a promising therapeutic agent for various diseases.
Efectos Bioquímicos Y Fisiológicos
2-Phenyl-1-(pyrrolidin-1-yl)ethanethione has been shown to have various biochemical and physiological effects. It can improve glucose tolerance and insulin sensitivity in animal models of diabetes. 2-Phenyl-1-(pyrrolidin-1-yl)ethanethione also has anti-inflammatory and antioxidant properties, which could make it a potential therapeutic agent for various inflammatory diseases. Additionally, 2-Phenyl-1-(pyrrolidin-1-yl)ethanethione has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Phenyl-1-(pyrrolidin-1-yl)ethanethione has several advantages for lab experiments. It is stable and easy to handle, and its synthesis method has been optimized to increase yield and purity. However, 2-Phenyl-1-(pyrrolidin-1-yl)ethanethione has some limitations as well. Its mechanism of action is not fully understood, and more research is needed to elucidate its precise molecular targets. Additionally, 2-Phenyl-1-(pyrrolidin-1-yl)ethanethione has not yet been extensively studied in human clinical trials, so its safety and efficacy in humans are not well established.
Direcciones Futuras
There are several future directions for research on 2-Phenyl-1-(pyrrolidin-1-yl)ethanethione. One area of interest is its potential as an antidiabetic agent. More research is needed to determine its safety and efficacy in human clinical trials. Additionally, 2-Phenyl-1-(pyrrolidin-1-yl)ethanethione's anti-inflammatory and antioxidant properties make it a promising therapeutic agent for various inflammatory diseases, and more research is needed to explore its potential in this area. Finally, further studies are needed to elucidate the precise molecular targets of 2-Phenyl-1-(pyrrolidin-1-yl)ethanethione and its mechanism of action.
Métodos De Síntesis
2-Phenyl-1-(pyrrolidin-1-yl)ethanethione can be synthesized through a multi-step process involving the reaction of phenylacetic acid with pyrrolidine and thionyl chloride. The resulting intermediate is then treated with sodium hydride and carbon disulfide to produce 2-Phenyl-1-(pyrrolidin-1-yl)ethanethione. This synthesis method has been optimized over the years to increase the yield and purity of 2-Phenyl-1-(pyrrolidin-1-yl)ethanethione.
Aplicaciones Científicas De Investigación
2-Phenyl-1-(pyrrolidin-1-yl)ethanethione has been extensively used in scientific research due to its unique properties. It has been shown to have potential as an antidiabetic agent, as it can activate peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in glucose and lipid metabolism. 2-Phenyl-1-(pyrrolidin-1-yl)ethanethione has also been studied for its anti-inflammatory and antioxidant properties, which could make it a potential therapeutic agent for various diseases.
Propiedades
Número CAS |
18732-58-6 |
|---|---|
Nombre del producto |
2-Phenyl-1-(pyrrolidin-1-yl)ethanethione |
Fórmula molecular |
C12H15NS |
Peso molecular |
205.32 g/mol |
Nombre IUPAC |
2-phenyl-1-pyrrolidin-1-ylethanethione |
InChI |
InChI=1S/C12H15NS/c14-12(13-8-4-5-9-13)10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2 |
Clave InChI |
KWDQKASMLNFOEL-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=S)CC2=CC=CC=C2 |
SMILES canónico |
C1CCN(C1)C(=S)CC2=CC=CC=C2 |
Sinónimos |
Ethanethione, 2-phenyl-1-(1-pyrrolidinyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



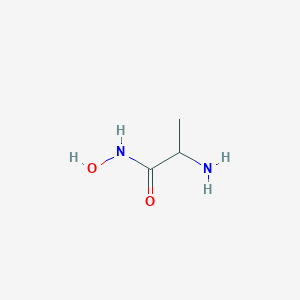
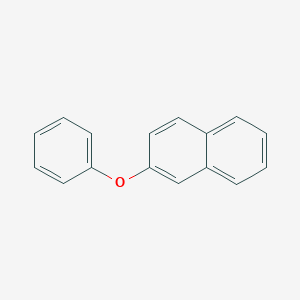
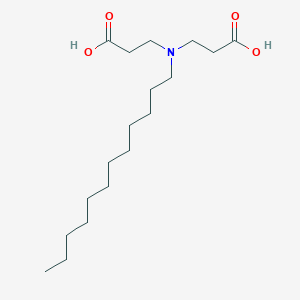
![4-Chlorothieno[3,2-d]pyrimidine](/img/structure/B95853.png)
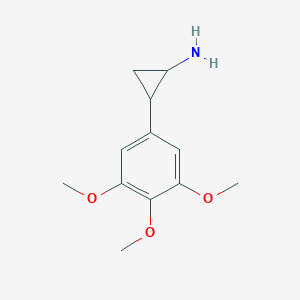
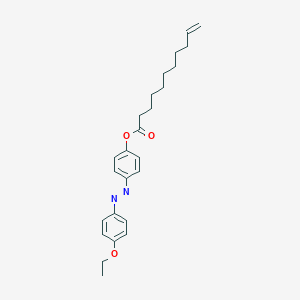
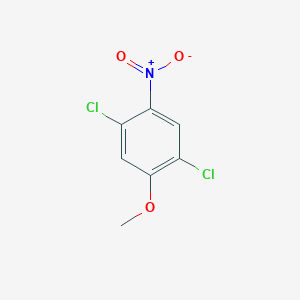
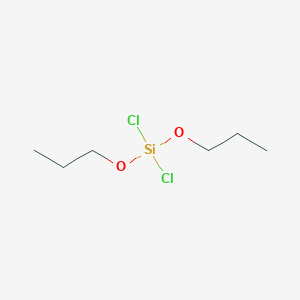
![4-Methylbenzo[c]cinnoline](/img/structure/B95863.png)
